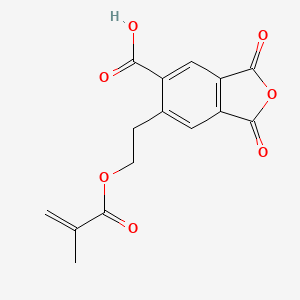
6-(2-(Methacryloyloxy)ethyl)-1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-(Methacryloyloxy)ethyl)-1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid is a complex organic compound that belongs to the class of methacrylate monomers. This compound is characterized by its unique structure, which includes a methacryloyloxy group, a dioxo group, and a carboxylic acid group. It is widely used in various scientific and industrial applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(Methacryloyloxy)ethyl)-1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid typically involves the esterification of methacrylic acid with a suitable alcohol, followed by the introduction of the dioxo and carboxylic acid groups. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for better control over reaction conditions and higher yields. Additionally, purification steps such as distillation and crystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-(2-(Methacryloyloxy)ethyl)-1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polymers with unique properties.
Substitution: The methacryloyloxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Polymerization: Polymers with enhanced mechanical and thermal properties.
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
6-(2-(Methacryloyloxy)ethyl)-1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of advanced polymers with specific properties.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in dental restorative materials and tissue engineering.
Industry: Utilized in the production of coatings, adhesives, and hydrogels with enhanced performance.
Mechanism of Action
The mechanism of action of 6-(2-(Methacryloyloxy)ethyl)-1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid involves its ability to undergo polymerization and form crosslinked networks. These networks provide mechanical strength and stability to the resulting materials. The methacryloyloxy group plays a crucial role in the polymerization process, while the dioxo and carboxylic acid groups contribute to the compound’s reactivity and compatibility with various substrates .
Comparison with Similar Compounds
Similar Compounds
2-(Methacryloyloxy)ethyl ferrocene carboxylate: Similar in structure but contains a ferrocene group, which imparts different properties.
2-(Methacryloyloxy)ethyl trimethylammonium chloride: Contains a quaternary ammonium group, making it suitable for antibacterial applications.
Uniqueness
6-(2-(Methacryloyloxy)ethyl)-1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid is unique due to its combination of methacryloyloxy, dioxo, and carboxylic acid groups. This combination allows for versatile reactivity and compatibility with various substrates, making it suitable for a wide range of applications in different fields .
Properties
Molecular Formula |
C15H12O7 |
|---|---|
Molecular Weight |
304.25 g/mol |
IUPAC Name |
6-[2-(2-methylprop-2-enoyloxy)ethyl]-1,3-dioxo-2-benzofuran-5-carboxylic acid |
InChI |
InChI=1S/C15H12O7/c1-7(2)13(18)21-4-3-8-5-10-11(6-9(8)12(16)17)15(20)22-14(10)19/h5-6H,1,3-4H2,2H3,(H,16,17) |
InChI Key |
OYFLFTGAHOMJHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCC1=CC2=C(C=C1C(=O)O)C(=O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


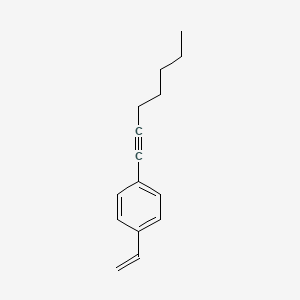
![benzyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B14124117.png)
![Trifluoroethyl [3-(trimethoxysilyl)propyl]carbamate](/img/structure/B14124121.png)

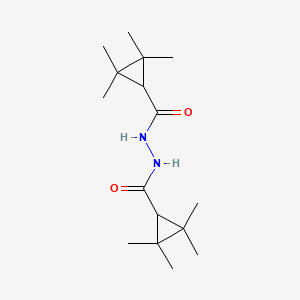
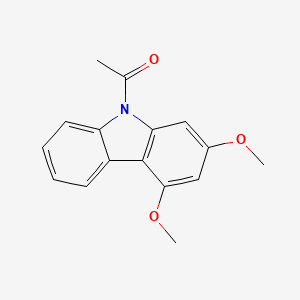
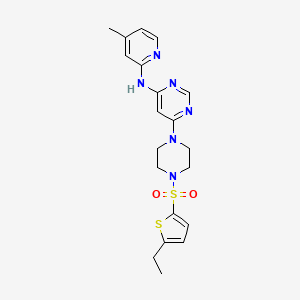
![4-(diethylsulfamoyl)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B14124151.png)
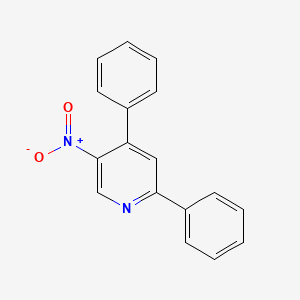
![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide](/img/structure/B14124162.png)

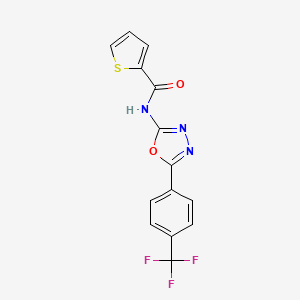
![(2S)-4-methyl-N-[(2S)-1-[[(2R)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide](/img/structure/B14124190.png)
![(Z)-ethyl 2-(6-nitro-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14124196.png)
